Cas no 1184469-97-3 (1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)

1-({(2-Fluorophenyl)methylamino}methyl)cyclohexan-1-ol is a fluorinated cyclohexanol derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a cyclohexanol core with a 2-fluorobenzylamino substituent, offering unique steric and electronic properties. The fluorine atom enhances metabolic stability and bioavailability, while the amino-alcohol moiety provides versatility for further functionalization. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or cardiovascular pathways. Its balanced lipophilicity and hydrogen-bonding capacity make it a candidate for drug discovery efforts. The cyclohexane ring contributes conformational rigidity, potentially improving target selectivity. Further studies are required to fully elucidate its pharmacological profile and synthetic utility.
1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol structure
1184469-97-3 structure
Product name:1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol
CAS No:1184469-97-3
MF:C14H20FNO
Molecular Weight:237.31310749054
CID:6120178

1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol
    • Cyclohexanol, 1-[[[(2-fluorophenyl)methyl]amino]methyl]-
    • インチ: 1S/C14H20FNO/c15-13-7-3-2-6-12(13)10-16-11-14(17)8-4-1-5-9-14/h2-3,6-7,16-17H,1,4-5,8-11H2
    • InChIKey: XXFJABZUUPWHMT-UHFFFAOYSA-N
    • SMILES: C1(CNCC2=CC=CC=C2F)(O)CCCCC1

じっけんとくせい

  • 密度みつど: 1.113±0.06 g/cm3(Predicted)
  • Boiling Point: 343.6±17.0 °C(Predicted)
  • 酸度系数(pKa): 14.86±0.20(Predicted)

1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6545-5396-2.5g
1-({[(2-fluorophenyl)methyl]amino}methyl)cyclohexan-1-ol
1184469-97-3 95%+
2.5g
$514.0 2023-09-06
Life Chemicals
F6545-5396-0.25g
1-({[(2-fluorophenyl)methyl]amino}methyl)cyclohexan-1-ol
1184469-97-3 95%+
0.25g
$211.0 2023-09-06
Life Chemicals
F6545-5396-5g
1-({[(2-fluorophenyl)methyl]amino}methyl)cyclohexan-1-ol
1184469-97-3 95%+
5g
$778.0 2023-09-06
Life Chemicals
F6545-5396-0.5g
1-({[(2-fluorophenyl)methyl]amino}methyl)cyclohexan-1-ol
1184469-97-3 95%+
0.5g
$223.0 2023-09-06
Life Chemicals
F6545-5396-1g
1-({[(2-fluorophenyl)methyl]amino}methyl)cyclohexan-1-ol
1184469-97-3 95%+
1g
$235.0 2023-09-06
Life Chemicals
F6545-5396-10g
1-({[(2-fluorophenyl)methyl]amino}methyl)cyclohexan-1-ol
1184469-97-3 95%+
10g
$1096.0 2023-09-06

1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol 関連文献

1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-olに関する追加情報

Introduction to 1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol (CAS No: 1184469-97-3)

1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1184469-97-3, has garnered considerable attention due to its potential applications in drug development and molecular research. The presence of a 2-fluorophenyl moiety and an amine group in its structure contributes to its versatile reactivity and biological activity, making it a valuable candidate for further investigation.

The chemical structure of 1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol consists of a cyclohexane ring substituted with a hydroxyl group at the 1-position and an N-methylated amine group connected to the 2-position of the cyclohexane ring. The 2-fluorophenyl group introduces fluorine atoms, which are known to enhance metabolic stability and binding affinity in drug molecules. This feature is particularly relevant in the design of small-molecule drugs, where fluorine atoms can significantly improve pharmacokinetic properties.

In recent years, there has been a growing interest in the development of novel compounds that incorporate fluorinated aromatic rings due to their ability to modulate biological pathways effectively. The 2-fluorophenylmethylamino part of the molecule suggests potential interactions with various biological targets, including enzymes and receptors. Such interactions are crucial for designing drugs that can selectively inhibit or activate specific pathways, thereby enhancing therapeutic efficacy while minimizing side effects.

The cyclohexan-1-ol backbone provides a flexible scaffold that can be further modified to tailor the pharmacological properties of the compound. This structural feature allows for conformational diversity, which is essential for optimizing drug-like characteristics such as solubility, permeability, and binding affinity. Additionally, the hydroxyl group at the 1-position can participate in hydrogen bonding interactions, further influencing the compound's behavior in biological systems.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into pharmaceuticals has been shown to improve their pharmacological profiles by enhancing lipophilicity, metabolic stability, and binding interactions. For instance, fluoroaromatics have been successfully incorporated into antiviral, anticancer, and anti-inflammatory drugs due to their ability to modulate enzyme activity and receptor binding.

The amine group in 1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol also plays a critical role in its potential applications. Amines are common pharmacophores that can interact with biological targets through hydrogen bonding or ionic interactions. The N-methylation of the amine group enhances its stability and reduces potential toxicity, making it a favorable feature for drug development. This modification is particularly important for compounds intended for long-term therapeutic use.

In the context of current research trends, 1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol represents an exciting avenue for exploration in drug discovery. Its unique structural features offer opportunities for designing novel therapeutics with improved efficacy and safety profiles. Researchers are exploring various synthetic strategies to modify this compound further, aiming to optimize its pharmacological properties for specific therapeutic applications.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural motifs are also relevant in materials science and agrochemicals, where fluorinated aromatic compounds are increasingly being used due to their enhanced stability and reactivity. The versatility of 1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol makes it a promising candidate for interdisciplinary research projects that aim to develop innovative solutions across multiple scientific domains.

As our understanding of molecular interactions continues to evolve, compounds like 1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol will play a crucial role in advancing therapeutic strategies. The integration of cutting-edge computational methods and experimental techniques will be essential for fully unlocking the potential of this compound. By leveraging these tools, scientists can gain deeper insights into its mechanism of action and explore new ways to harness its benefits for human health.

In conclusion, 1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol (CAS No: 1184469-97-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable asset for designing novel drugs with improved pharmacological properties. As research progresses, this compound is likely to contribute to breakthroughs across various fields, demonstrating the importance of innovative molecular design in addressing complex scientific challenges.

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